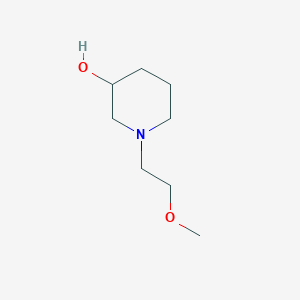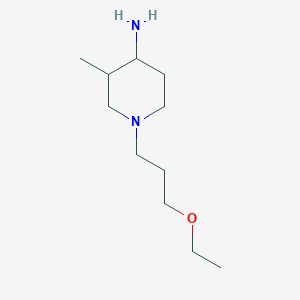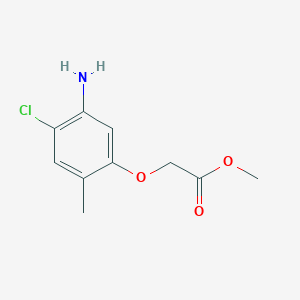
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Descripción general
Descripción
“1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” is a chemical compound with the molecular formula C12H24N4O . It is a derivative of bipiperidine, a class of organic compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of “1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” consists of a bipiperidine core with a methyl group attached to one nitrogen atom and a carbohydrazide group attached to the other .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Hydrazones and Thiazolidine-4-ones : Research involving carbohydrazide derivatives, such as the synthesis of novel hydrazones from 6-Methylpyridine-3-carbohydrazide and their further conversion to thiazolidine-4-ones, highlights the chemical versatility of carbohydrazide compounds. These compounds' structures were confirmed through analytical and spectral data, indicating a methodological approach to synthesizing and studying new chemical entities with potential biological activities (Solankee, Patel, & Solankee, 2008).
Tyrosinase Inhibition : A study on the conformational analysis of bipiperidine-based inhibitors, including derivatives synthesized by condensing various acid chlorides with 1,4-bipiperidine, has shown potent inhibition of tyrosinase, a key enzyme involved in melanin production. This research suggests a potential application in designing future drugs for conditions related to melanin synthesis (Khan et al., 2005).
Medicinal Applications
Antimicrobial and Hypoglycemic Activities : Carbohydrazide derivatives have been evaluated for antimicrobial and hypoglycemic activities. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against various pathogenic bacteria and showed significant reduction in serum glucose levels in diabetic rats, indicating their potential as antimicrobial and hypoglycemic agents (Al-Abdullah et al., 2015).
Antiproliferative Activities : Bipiperidine conjugates have been employed as sugar surrogates in DNA-intercalating antiproliferative polyketides, such as daunorubicin and chartreusin, to improve water solubility and pharmacological properties. This research opens avenues for developing more effective cancer therapeutics (Ueberschaar et al., 2016).
Analytical Applications
- Quantitative Determination in Biological Samples : The development of analytical methods for the determination of specific bipiperidine derivatives in biological samples underscores the importance of these compounds in pharmacokinetic and pharmacodynamic studies. Such methods facilitate the evaluation of the compounds' behavior in living organisms, supporting pre-clinical and clinical research (Yang et al., 2004).
Análisis Bioquímico
Biochemical Properties
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with hydrolase enzymes, affecting their catalytic functions . These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide vary with different dosages. Low doses may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZAZWAILGUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)








